molecular formula C9H13NO B14834600 3-(Aminomethyl)-2-ethylphenol

3-(Aminomethyl)-2-ethylphenol

Cat. No.: B14834600
M. Wt: 151.21 g/mol
InChI Key: HAZAVUFSKYTDPP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-ethylphenol is a phenolic compound featuring an aminomethyl (-CH2NH2) group at the 3-position and an ethyl (-C2H5) substituent at the 2-position of the benzene ring. Phenolic derivatives with aminomethyl groups are often explored for their reactivity, bioavailability, and functional versatility in organic synthesis .

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(aminomethyl)-2-ethylphenol

InChI

InChI=1S/C9H13NO/c1-2-8-7(6-10)4-3-5-9(8)11/h3-5,11H,2,6,10H2,1H3

InChI Key

HAZAVUFSKYTDPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-ethylphenol can be achieved through several methods. One common approach involves the reaction of 2-ethylphenol with formaldehyde and ammonia under acidic conditions to form the desired product. The reaction typically proceeds as follows:

    Starting Materials: 2-ethylphenol, formaldehyde, ammonia.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.

    Procedure: The reaction mixture is heated to a temperature of around 60-80°C for several hours, allowing the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to an amine or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

3-(Aminomethyl)-2-ethylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-ethylphenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The phenolic hydroxyl group can participate in redox reactions, affecting cellular processes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Aminomethyl)-2-ethylphenol with four structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents (Position) Key Properties
This compound Not Available C9H13NO 151.21 (calc.) -CH2NH2 (3), -C2H5 (2) Likely higher lipophilicity due to ethyl group
2-(Aminomethyl)phenol 932-30-9 C7H9NO 123.15 -CH2NH2 (2) Polar, water-soluble; used in lab synthesis
3-(Aminomethyl)pyridine 3731-53-1 C6H8N2 108.14 -CH2NH2 (3) (pyridine ring) Basic, volatile; severe skin/eye irritant
3-Amino-2-methylphenol 53222-92-7 C7H9NO 123.15 -NH2 (3), -CH3 (2) Less lipophilic than ethyl analogs

Notes:

  • The ethyl group in this compound likely enhances its lipophilicity compared to methyl or unsubstituted analogs, influencing solubility and membrane permeability .
  • 3-(Aminomethyl)pyridine differs in having a nitrogen-containing aromatic ring, increasing its basicity and volatility .

Key Research Findings

  • Toxicity Trends: Pyridine-based aminomethyl compounds exhibit higher acute toxicity than phenol derivatives, likely due to their reactive nitrogen heterocycles .
  • Functional Group Impact : Ethyl groups enhance lipophilicity, which may improve bioactivity in hydrophobic environments (e.g., cell membranes) but reduce water solubility .
  • Synthetic Utility: Aminomethylphenols serve as versatile intermediates for coupling reactions, particularly in drug discovery .

Notes and Limitations

Data Gaps: Direct experimental data on this compound is scarce; comparisons rely on structural analogs.

Safety Inferences: Handling precautions for the target compound should align with those for similar phenols, prioritizing ventilation and protective equipment .

Application Potential: The ethyl substituent’s role in pesticidal activity warrants further investigation, as seen in related patents .

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